molecular formula C10H6F6N+ B12817474 [3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

Cat. No.: B12817474
M. Wt: 254.15 g/mol
InChI Key: ZXKSTIRGFIZIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanide compound. The general reaction scheme is as follows:

[ \text{3,5-Bis(trifluoromethyl)benzylamine} + \text{Phosgene} \rightarrow \text{3,5-Bis(trifluoromethyl)benzylisocyanide} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 3,5-Bis(trifluoromethyl)benzylisocyanide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-bis(trifluoromethyl)phenyl isocyanate.

    Reduction: Formation of 3,5-bis(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzylisocyanide has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)benzyl chloride

Uniqueness

3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both isocyanide and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F6N+

Molecular Weight

254.15 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl-methylidyneazanium

InChI

InChI=1S/C10H6F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h1-4H,5H2/q+1

InChI Key

ZXKSTIRGFIZIPW-UHFFFAOYSA-N

Canonical SMILES

C#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.